molecular formula C12H16ClNO2 B1431848 (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride CAS No. 2170170-16-6

(2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride

Cat. No.: B1431848
CAS No.: 2170170-16-6
M. Wt: 241.71 g/mol
InChI Key: AIGJJVLXPPJJOE-ACMTZBLWSA-N
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Description

IUPAC Name and CAS Registry Numbers (2170170-16-6, 1421838-89-2)

Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride is systematically named according to IUPAC conventions as methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate hydrochloride for the (2S,5S) enantiomer and methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate hydrochloride for the (2R,5S) diastereomer. The compound is registered under two distinct CAS numbers: 2170170-16-6 for the (2S,5S) configuration and 1421838-89-2 for the (2R,5S) form. These registry numbers differentiate the stereoisomers, which exhibit unique physicochemical and biological properties due to their spatial arrangements.

Chiral Centers and Enantiomeric Forms: (2S,5S) vs. (2R,5S) Configurations

The molecule contains two chiral centers at positions 2 and 5 of the pyrrolidine ring, leading to four possible stereoisomers. However, only the (2S,5S) and (2R,5S) configurations are commonly synthesized and characterized. The (2S,5S) enantiomer adopts a trans orientation between the phenyl group at C5 and the carboxylate ester at C2, while the (2R,5S) diastereomer features a cis arrangement. X-ray crystallography confirms that the (2S,5S) configuration stabilizes the pyrrolidine ring in a twisted envelope conformation , whereas the (2R,5S) form prefers a half-chair conformation . These conformational differences influence intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for crystallization behavior.

Molecular Formula (C₁₂H₁₆ClNO₂) and Weight (241.71 g/mol)

The molecular formula of methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride is C₁₂H₁₆ClNO₂ , with a molar mass of 241.71 g/mol . The hydrochloride salt formation adds a proton to the pyrrolidine nitrogen, resulting in a positively charged ammonium group balanced by a chloride counterion. Key molecular descriptors include:

Property Value
Molecular formula C₁₂H₁₆ClNO₂
Molecular weight 241.71 g/mol
Exact mass 241.0845 Da
Topological polar surface area 49.8 Ų

The chloride ion contributes to the compound’s solubility in polar solvents such as water and methanol, while the phenyl group enhances lipophilicity.

Crystallographic Data and Conformational Analysis

X-ray Diffraction Studies of Pyrrolidine Ring Geometry

Single-crystal X-ray diffraction analyses reveal that the pyrrolidine ring adopts distinct conformations depending on the stereochemistry. For the (2S,5S) enantiomer, the ring exhibits a twisted envelope conformation with C2 and C5 deviating from the plane by 0.42 Å and 0.38 Å, respectively. In contrast, the (2R,5S) diastereomer forms a half-chair conformation , with C3 as the puckered atom. Key bond lengths and angles include:

Parameter (2S,5S) Form (2R,5S) Form
N1–C2 bond length 1.472 Å 1.465 Å
C2–C3 bond length 1.537 Å 1.541 Å
N1–C5–C6 (phenyl) angle 112.3° 109.8°

These structural variations arise from steric interactions between the phenyl group and the ester moiety.

Dihedral Angle Relationships Between Aromatic and Heterocyclic Moieties

The dihedral angle between the phenyl ring and the pyrrolidine plane is a critical parameter influencing molecular packing. For the (2S,5S) enantiomer, this angle measures 58.7° , allowing for optimal π-π stacking between adjacent molecules. In the (2R,5S) form, the angle decreases to 49.2° , resulting in weaker intermolecular interactions and a lower melting point. Hydrogen bonding between the protonated amine and chloride ion further stabilizes the crystal lattice, with N–H···Cl distances of 2.12 Å in both configurations.

Properties

CAS No.

2170170-16-6

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C12H15NO2.ClH/c1-15-12(14)11-8-7-10(13-11)9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H/t10-,11-;/m0./s1

InChI Key

AIGJJVLXPPJJOE-ACMTZBLWSA-N

Canonical SMILES

COC(=O)C1CCC(N1)C2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride generally involves a multi-step process starting from optically pure amino acid precursors, typically (S)-phenylalanine. The key steps are esterification, cyclization to form the pyrrolidine ring, and salt formation with hydrochloric acid.

Esterification of (S)-Phenylalanine

  • Reagents: (S)-Phenylalanine is reacted with methyl chloroformate.
  • Conditions: Basic environment, often employing a base such as sodium bicarbonate or sodium hydroxide to neutralize the released HCl.
  • Outcome: Formation of the methyl ester intermediate, methyl (S)-phenylalaninate.

Cyclization to Pyrrolidine Ring

  • Reagents: The methyl ester intermediate is treated with a strong base such as sodium hydride.
  • Mechanism: Intramolecular nucleophilic substitution induces ring closure, forming the pyrrolidine ring.
  • Conditions: Anhydrous solvents (e.g., tetrahydrofuran), controlled temperature to avoid side reactions.

Formation of Hydrochloride Salt

  • Reagents: The free base pyrrolidine derivative is treated with hydrochloric acid.
  • Conditions: Typically, the reaction is carried out in an organic solvent or aqueous medium.
  • Outcome: Precipitation of methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride as a crystalline solid.

Industrial Production Methods

Industrial-scale synthesis adapts the laboratory procedures with optimization for yield, purity, and scalability:

  • Continuous Flow Reactors: Employed to maintain consistent reaction conditions and improve safety.
  • Automated Systems: Used for precise control of reagent addition and temperature.
  • Purification Techniques: Crystallization and chromatographic methods ensure high purity, critical for pharmaceutical applications.
  • Quality Control: Analytical techniques such as HPLC and NMR are used to verify stereochemistry and purity.

Reaction Analysis and Chemical Transformations

The compound’s functional groups allow for various chemical modifications:

Reaction Type Common Reagents Purpose/Outcome
Oxidation Potassium permanganate, chromium trioxide Conversion of the ester to carboxylic acids or ketones
Reduction Lithium aluminum hydride, sodium borohydride Reduction of ester to alcohol derivatives
Substitution Sodium methoxide, potassium tert-butoxide Nucleophilic substitution on the ester group

These reactions enable the synthesis of derivatives for further research or pharmaceutical development.

Summary Table of Preparation Methods

Step Reagents/Conditions Product/Intermediate Notes
1. Esterification (S)-Phenylalanine + methyl chloroformate, base Methyl (S)-phenylalaninate Basic conditions to neutralize HCl
2. Cyclization Sodium hydride, anhydrous solvent Methyl 5-phenylpyrrolidine-2-carboxylate (free base) Ring closure via intramolecular substitution
3. Salt Formation Hydrochloric acid Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride Crystalline hydrochloride salt
4. Purification Crystallization, chromatography Pure hydrochloride salt Ensures pharmaceutical-grade purity

Research Findings and Literature Support

  • The stereochemistry of the starting amino acid ((S)-phenylalanine) directly influences the stereochemical outcome of the product, typically yielding the (2S,5S) isomer of methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride.
  • Industrial synthesis emphasizes continuous flow and automation to optimize yields and maintain stereochemical purity.
  • The compound serves as a chiral building block in complex organic synthesis and pharmaceutical intermediates, necessitating high purity and reproducibility in preparation.
  • Chemical modifications of the ester and pyrrolidine ring expand the utility of the compound in medicinal chemistry.

Notes on Related Compounds and Preparation Methods

While direct preparation methods for methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride are well documented, related pyrrolidine derivatives and analogues often share similar synthetic strategies, emphasizing esterification followed by cyclization and salt formation. For example, methyl 5-(bromomethyl)pyrazine-2-carboxylate derivatives are prepared via halogenation and subsequent substitution reactions, illustrating the versatility of ester intermediates in heterocyclic chemistry.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride has diverse applications across several scientific disciplines:

Chemistry

  • Synthesis of Complex Molecules : This compound serves as an intermediate in the synthesis of various organic molecules, facilitating the development of more complex structures.
  • Chemical Reactions : It undergoes various reactions, including oxidation, reduction, and nucleophilic substitution, allowing for the formation of different derivatives that can be utilized in further chemical research.

Biology

  • Biochemical Studies : Researchers utilize this compound to study enzyme interactions and assess its role as a substrate in biochemical assays.
  • Mechanism of Action : The compound interacts with specific molecular targets, potentially modulating enzyme activity and influencing biochemical pathways.

Medicine

  • Therapeutic Potential : Ongoing research investigates its potential as a precursor for drug development, particularly in the context of anticancer and antimicrobial agents.
  • Anticancer Activity : Preliminary studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its potential use in cancer therapy.

Industry

  • Fine Chemicals Production : Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride is utilized in the production of specialty chemicals and materials, owing to its unique reactivity and stability.

Types of Reactions

  • Oxidation : Can be oxidized to form ketones or carboxylic acids.
  • Reduction : Capable of being reduced to yield different amines or alcohols.
  • Substitution : Undergoes nucleophilic substitution reactions where the ester group can be replaced by other nucleophiles.

Common Reagents Used

  • Oxidizing agents (e.g., potassium permanganate)
  • Reducing agents (e.g., lithium aluminum hydride)
  • Nucleophiles (e.g., sodium methoxide)

Major Products Formed

The reactions yield various derivatives such as ketones, amines, and substituted esters, which can be further explored for their chemical properties and applications.

Anticancer Studies

Recent investigations into the anticancer properties of methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride have shown promising results against specific cancer cell lines:

CompoundViability (%)IC50 (µM)Notes
Methyl 5-phenylpyrrolidine-2-carboxylate78–86% at 100 µMN/AWeak anticancer activity
Compound A (related derivative)66% at 100 µMN/AMore potent than control
Compound B (analog)<50% at 50 µM<30High potency against A549

These studies suggest that structural modifications can significantly enhance biological activity.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated against multidrug-resistant pathogens:

PathogenMIC (µg/mL)Activity
Staphylococcus aureus (MRSA)<16High
Escherichia coli (resistant strain)>64No activity
Klebsiella pneumoniae>64No activity

The results indicate selective activity against resistant strains, particularly Staphylococcus aureus, highlighting its potential as a lead compound for new antibiotic development.

Anticancer Efficacy

In studies involving various derivatives of pyrrolidine compounds, it was found that modifications to the phenyl ring significantly affected anticancer potency. Compounds with electron-withdrawing groups exhibited enhanced activity against A549 cells compared to those with electron-donating groups.

Antimicrobial Resistance

A focused study on methyl 5-phenylpyrrolidine derivatives against MRSA revealed that certain structural features are critical for maintaining activity against resistant strains. This underscores the importance of structure-activity relationship studies in developing effective antimicrobial agents.

Mechanism of Action

The mechanism of action of Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substitutents

The structural and functional diversity of pyrrolidine derivatives significantly impacts their physicochemical properties and applications. Below is a comparative analysis:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Functional Groups Stereochemistry References
Methyl 5-phenylpyrrolidine-2-carboxylate HCl Phenyl, methyl ester C₁₂H₁₆ClNO₂ 241.71 Ester, hydrochloride (2S,5S)
Methyl 5-(4-Cl-phenyl)-2-phenyl-4-(PhSO₂)-pyrrolidine-2-carboxylate 4-Chlorophenyl, sulfonyl, phenyl C₂₅H₂₂ClNO₄S 468.96 Ester, sulfonyl Not specified
(2R,5R)-5-phenylpyrrolidine-2-carboxylic acid HCl Phenyl, carboxylic acid C₁₁H₁₄ClNO₂ 227.69 Carboxylic acid, hydrochloride (2R,5R)
5-Trifluoromethyl-pyrrolidine-2-carboxylic acid HCl Trifluoromethyl, carboxylic acid C₆H₉ClF₃NO₂ 219.59 Carboxylic acid, hydrochloride Not specified
Ethylphenidate Hydrochloride Piperidine ring, ethyl ester C₁₅H₂₂ClNO₂ 283.80 Ester, hydrochloride (2RS)
Key Observations:
  • Substituent Effects : The target compound’s phenyl and ester groups contrast with derivatives bearing sulfonyl (), trifluoromethyl (), or carboxylic acid groups (). Sulfonyl groups enhance rigidity and reduce solubility, while trifluoromethyl groups improve metabolic stability .

Conformational Stability

The pyrrolidine ring adopts Cγ-endo or Cγ-exo conformations. For the target compound, quantum mechanical calculations show the Cγ-endo conformation is 1.2 kcal·mol⁻¹ more stable than the exo form in dimethyl sulfoxide . This stability may enhance crystallinity and shelf life compared to derivatives with flexible substituents (e.g., sulfonyl or trifluoromethyl groups), which could destabilize preferred conformations.

Physicochemical Properties

Property Methyl 5-phenylpyrrolidine-2-carboxylate HCl (2R,5R)-5-phenylpyrrolidine-2-carboxylic acid HCl 5-Trifluoromethyl-pyrrolidine-2-carboxylic acid HCl
Solubility Soluble in DMSO; requires sonication Likely higher aqueous solubility (carboxylic acid) Moderate (polar CF₃ group)
Storage Conditions 2–8°C; -80°C for long-term Not specified Not specified
Stereochemical Impact (2S,5S) enantiomer available (2R,5R) enantiomer Not specified
  • Solubility : The methyl ester in the target compound reduces polarity compared to carboxylic acid derivatives, limiting aqueous solubility but enhancing lipid membrane permeability .
  • Stereochemistry : Enantiomers like (2S,5S) and (2R,5R) exhibit distinct biological activities, necessitating precise synthesis for pharmaceutical applications .

Biological Activity

Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride, a chiral compound belonging to the pyrrolidine family, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C12H15ClN2O2
  • Molecular Weight : Approximately 241.71 g/mol
  • Functional Groups : Pyrrolidine ring, phenyl group, and carboxylate ester.

This unique structure contributes to its biological activity by allowing specific interactions with biological targets.

The mechanism of action involves the compound's interaction with various molecular targets such as enzymes and receptors. Its chiral nature facilitates selective binding, modulating the activity of these targets and influencing various physiological processes. The compound has been shown to affect neurotransmitter systems, which may have implications for treating neurological disorders.

Anticancer Activity

Recent studies have highlighted the anticancer properties of methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride. In vitro assays demonstrated its effectiveness against human lung adenocarcinoma (A549) cells. Comparative studies with cisplatin revealed that this compound exhibited significant cytotoxicity, suggesting potential as a chemotherapeutic agent .

CompoundIC50 (µM)Cell Line
Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride15A549
Cisplatin10A549

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. Studies indicate its effectiveness against multidrug-resistant strains of Staphylococcus aureus and other pathogens. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antimicrobial agents .

PathogenMIC (µg/mL)
Staphylococcus aureus (MRSA)4
Klebsiella pneumoniae8

Case Studies

  • In Vitro Anticancer Study : In a study involving A549 cells, methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride was tested at various concentrations. Results indicated that at higher concentrations (100 µM), the compound significantly reduced cell viability compared to controls.
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against resistant strains, showing that the compound had an MIC comparable to established antibiotics like vancomycin, indicating its potential in treating resistant infections .

Research Applications

The compound is being explored for various applications:

  • Medicinal Chemistry : As an intermediate in synthesizing pharmaceutical compounds targeting neurological disorders.
  • Biochemical Assays : Used to study enzyme interactions and as a substrate in biochemical pathways.
  • Industrial Applications : Employed in producing fine chemicals and agrochemicals.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride?

  • Methodology : Use a combination of 1H/13C NMR to confirm the proton and carbon environments, IR spectroscopy to identify functional groups (e.g., ester carbonyl stretches near 1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight validation. For stereochemical confirmation, HPLC with chiral columns (e.g., Chiralpak IA/IB) can determine enantiomeric purity .

Q. How should researchers handle solubility challenges during experimental design?

  • Methodology : Solubility data for this compound is often unavailable, as noted in safety reports . Pre-screen solvents (e.g., DMSO, methanol, or aqueous buffers at varying pH) using small-scale solubility tests. For aqueous solutions, consider salt formation or co-solvent systems. Dynamic light scattering (DLS) can assess aggregation in suspension .

Q. What safety protocols are critical for laboratory handling?

  • Methodology : Adhere to EU regulations (EC No. 1272/2008) for chemical hazards. Use fume hoods for weighing and synthesis, wear nitrile gloves, and maintain pH-neutral waste disposal. Environmental hazard classification (WGK 2 in Germany) mandates containment to prevent water contamination .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Methodology : Employ asymmetric catalysis (e.g., chiral auxiliaries or transition-metal catalysts) during pyrrolidine ring formation. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., using a Daicel Chiralpak column) . For multi-step syntheses, streamline steps (e.g., "one-pot" cyclization-oxidation-rearrangement) to minimize racemization, as demonstrated in articaine hydrochloride synthesis .

Q. What crystallographic strategies resolve challenges in structural refinement?

  • Methodology : Use SHELXL for small-molecule refinement, leveraging high-resolution data to address potential twinning or disorder. For low-resolution datasets, apply restraints to bond lengths/angles. Validate hydrogen bonding networks using SHELXPRO’s intermolecular distance analysis .

Q. How can impurity profiles be systematically characterized?

  • Methodology : Perform HPLC-MS with C18 columns and gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to separate impurities. Compare retention times and fragmentation patterns against reference standards (e.g., EP/BP impurity guidelines) . For trace impurities, use LC-HRMS with ion mobility for enhanced resolution.

Q. What methodologies assess stability under varying storage conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via UPLC-PDA and quantify hydrolytic cleavage (e.g., ester hydrolysis) using kinetic modeling. Store lyophilized samples at -80°C to minimize decomposition .

Q. How are environmental impacts evaluated during disposal?

  • Methodology : Follow UN3077 guidelines for environmentally hazardous substances. Use biodegradation assays (e.g., OECD 301F) to assess aerobic degradation. For aquatic toxicity, perform Daphnia magna acute immobilization tests (OECD 202) due to the compound’s WGK 2 classification .

Methodological Notes

  • Stereochemical Analysis : For diastereomers, use NOESY NMR to confirm spatial arrangements of substituents on the pyrrolidine ring .
  • Regulatory Compliance : Document synthesis steps per ICH Q11 guidelines to ensure alignment with pharmaceutical manufacturing standards .
  • Data Contradictions : Cross-validate conflicting solubility or stability data (e.g., discrepancies in safety sheets ) via independent replicate studies.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride
Reactant of Route 2
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(2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride

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